

Acetaldehyde-d4 chemical properties and specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetaldehyde-d4

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Acetaldehyde-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and analytical methodologies for **Acetaldehyde-d4** (CD_3CDO). This deuterated analog of acetaldehyde serves as a critical internal standard in mass spectrometry-based quantification and as a valuable tool in metabolic research, particularly in studies involving alcohol metabolism.

Core Chemical Properties and Specifications

Acetaldehyde-d4, also known as tetradeuteroacetaldehyde, is a stable isotope-labeled version of acetaldehyde where the four hydrogen atoms have been replaced with deuterium. This substitution results in a molecular weight increase of four mass units, a key feature utilized in mass spectrometry.^{[1][2]}

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **Acetaldehyde-d4**. This data is essential for handling, storage, and experimental design.

Property	Value	References
Molecular Formula	C ₂ D ₄ O	[3]
Molecular Weight	48.08 g/mol	[1][2][4]
CAS Number	1632-89-9	[1][2][4]
Appearance	Colorless liquid/oil	[5][6]
Boiling Point	21 °C (lit.)	[1][2][3][7][8][9][10]
Melting Point	-125 °C (lit.)	[1][2][3][7][8][9][10]
Density	0.856 g/mL at 25 °C	[1][2][8]
Refractive Index (n _{20/D})	1.3321 (lit.)	[1][2][3][7][8][10]
Vapor Pressure	14.05 psi at 20 °C	[1][2][8]
Flash Point	-40 °C (-40 °F) - closed cup	[1][2]
Autoignition Temperature	175 °C (347 °F)	[1][2][8][11]

Specifications

Ensuring the quality of **Acetaldehyde-d₄** is paramount for its use in sensitive analytical applications. The following table outlines typical specifications.

Specification	Value	References
Isotopic Purity	≥99 atom % D	[1][2]
Chemical Purity	≥98% (CP)	[1][2][4][8]
Storage Temperature	-20°C or 2-8°C (refrigerated)	[1][2][4][6][8]

Safety and Handling

Acetaldehyde-d₄ is a highly flammable, volatile, and potentially hazardous substance. It is classified as a carcinogen and mutagen.[1][2][11][12][13][14] Proper safety precautions must be followed.

Hazard Statements:

- H224: Extremely flammable liquid and vapor.[1][2][11][12][14]
- H319: Causes serious eye irritation.[1][2][12]
- H335: May cause respiratory irritation.[1][2][12]
- H341: Suspected of causing genetic defects.[1][2][12][14]
- H350: May cause cancer.[1][2][13]

Precautionary Measures:

- Handle in a well-ventilated area, preferably a fume hood.
- Keep away from heat, sparks, open flames, and hot surfaces.[1][7][11][12][14][15]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][15]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide protocols for common analytical techniques involving **Acetaldehyde-d4**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Quantification of Acetaldehyde

This protocol describes the use of **Acetaldehyde-d4** as an internal standard for the quantification of acetaldehyde in a sample matrix.

1. Sample Preparation and Derivatization: a. Weigh a known amount of the sample (e.g., 1 g of a solid or semi-solid sample) into a headspace vial.[5] b. Add a known volume of a suitable solvent (e.g., 9.950 mL of 30% NaCl solution).[5] c. Spike the sample with a known amount of **Acetaldehyde-d4** solution (e.g., 50 µL of a 10 µg/L solution).[5] d. For enhanced sensitivity and

chromatographic performance, derivatization can be performed. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).^{[1][5]} This can be done using on-fiber derivatization with Solid Phase Microextraction (SPME).^[1] e. Seal the vial and vortex or sonicate to ensure thorough mixing.^[5] f. Centrifuge the sample to separate any solid material.^[5]

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph (GC):

- Inlet: Split/splitless injector, with a typical split ratio of 20:1.^[10]
- Column: A suitable capillary column, such as one with a polar stationary phase.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).^[10]
- Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped to 120°C at 30°C/min, and finally held at 200°C for 10 minutes.^[5] b. Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.^[5]
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.^{[5][10][15]}
- Ions to Monitor:
- For Acetaldehyde derivative (e.g., PFBHA-oxime): m/z 209 (quantifier) and m/z 181 (qualifier).^{[1][5]}
- For **Acetaldehyde-d4** derivative (e.g., PFBHA-oxime): m/z 213.^[1]

3. Data Analysis: a. Quantify the amount of acetaldehyde in the sample by comparing the peak area of the analyte to the peak area of the **Acetaldehyde-d4** internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy - General Sample Preparation

This protocol provides general guidelines for preparing a sample of **Acetaldehyde-d4** for NMR analysis.

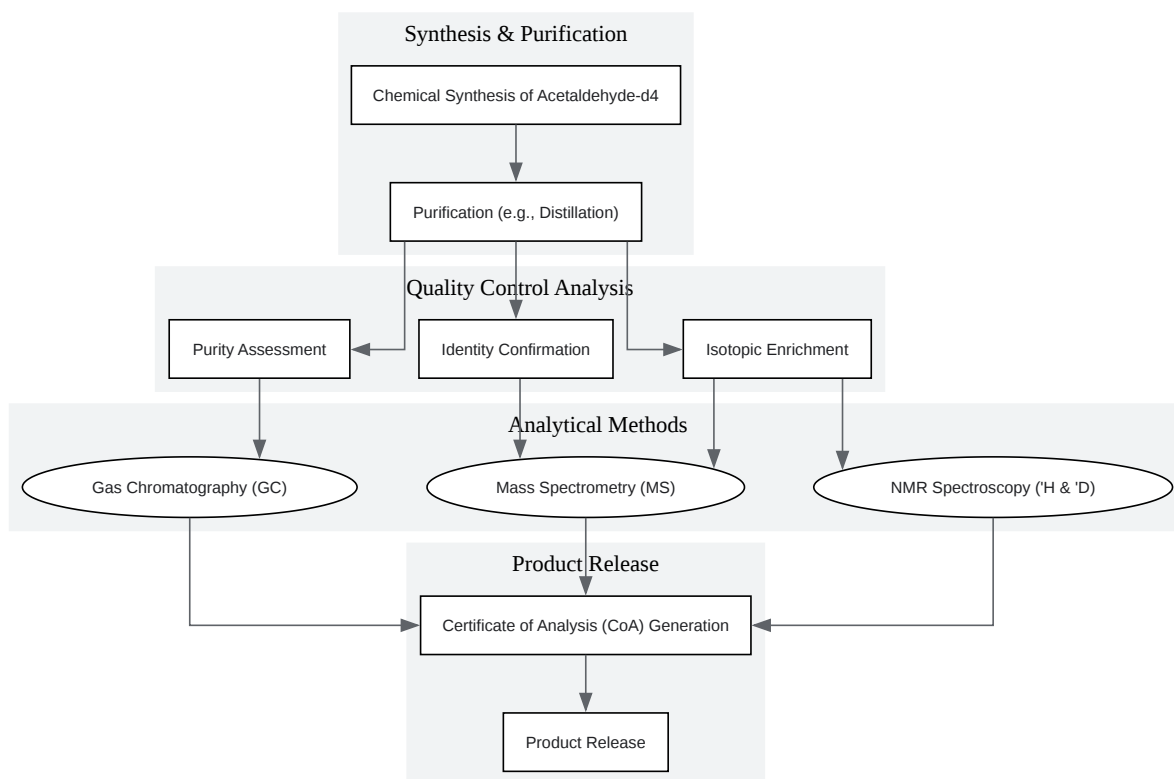
1. Choice of Solvent: a. Select a deuterated solvent in which **Acetaldehyde-d4** is soluble. Common choices for small organic molecules include chloroform-d (CDCl_3), acetone- d_6 , and benzene- d_6 .^{[4][6][16][17]} b. Ensure the solvent is of high purity and stored under dry conditions to minimize water contamination.^{[16][18]}
2. Sample Concentration: a. For a ^1H NMR spectrum, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient.^[17] b. For a ^{13}C NMR spectrum, a higher

concentration of 50-100 mg may be required.^[17] c. Avoid overly concentrated samples, as this can lead to broadened spectral lines and difficulty in shimming the magnet.^{[4][17][18]}

3. Sample Preparation: a. Dissolve the **Acetaldehyde-d4** in the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.^{[6][17]} b. Filter the solution if any particulate matter is present to prevent poor spectral lineshape.^{[4][6][17]} c. Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.^{[4][6][17]} d. The final sample volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.^{[17][18]} e. Cap the NMR tube securely and label it clearly.^{[4][6][18]}

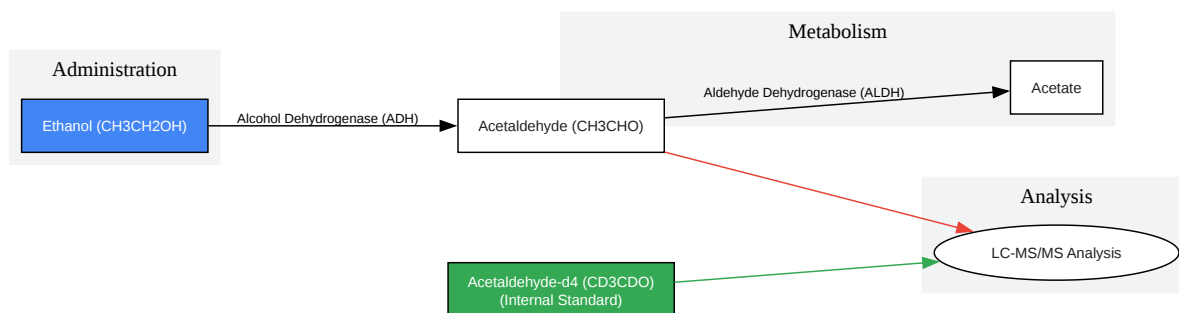
Visualizations

The following diagrams illustrate key workflows and concepts related to **Acetaldehyde-d4**.



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*Quality control workflow for **Acetaldehyde-d4**.*



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Use of **Acetaldehyde- d_4** in ethanol metabolism studies.

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- To cite this document: BenchChem. [Acetaldehyde-d4 chemical properties and specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137916#acetaldehyde-d4-chemical-properties-and-specifications]

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